Angiotensin I-Converting Enzyme (ACE) Inactivator
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPTZAOPMWDRV-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Angiotensin I-Converting Enzyme (ACE) Inactivators is the Angiotensin I-Converting Enzyme (ACE) itself. ACE is a key enzyme in the regulation of peripheral blood pressure and electrolyte homeostasis. It is considered a promising target for the treatment of hypertension.
Pharmacokinetics
The pharmacokinetics of ACE Inactivators can vary depending on the specific compound. In general, these drugs are well-absorbed and have good bioavailability. They are metabolized in the liver and excreted in the urine. The half-life of these drugs can range from a few hours to more than a day, allowing for once-daily dosing in many cases.
Result of Action
The primary result of ACE Inactivation is a reduction in blood pressure. By preventing the formation of angiotensin II, ACE Inactivators promote the relaxation of blood vessels, which reduces blood pressure and eases the workload on the heart. This can help prevent heart attacks, strokes, and kidney problems.
Action Environment
The action of ACE Inactivators can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of some ACE Inactivators. Additionally, certain medical conditions, such as kidney or liver disease, can affect how these drugs are metabolized and excreted. It’s also worth noting that ACE Inactivators can interact with other medications, potentially affecting their efficacy and safety.
Biochemical Analysis
Biochemical Properties
The Angiotensin I-Converting Enzyme Inactivator interacts with the ACE, preventing it from converting angiotensin I into angiotensin II. This interaction is crucial as angiotensin II is a potent vasoconstrictor that can increase blood pressure. The inactivation of ACE leads to the relaxation of veins and arteries, thereby lowering blood pressure.
Cellular Effects
The Angiotensin I-Converting Enzyme Inactivator has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. For instance, it can affect myeloid cell populations’ proliferation, differentiation, and maturation. Furthermore, it can deplete both circulating and tumor-infiltrating myeloid cells, mainly targeting the monocytic-MDSCs.
Molecular Mechanism
The Angiotensin I-Converting Enzyme Inactivator exerts its effects at the molecular level through several mechanisms. It binds to the ACE, inhibiting its activity. This binding interaction involves the formation of hydrogen bonds and interactions with a zinc ion, which is a crucial cofactor in the catalytic mechanism of ACE.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the Angiotensin I-Converting Enzyme Inactivator can change over time. It has been observed that the ACE inhibitory activity of certain peptides can remain stable under different pH and temperature conditions.
Dosage Effects in Animal Models
In animal models, the effects of the Angiotensin I-Converting Enzyme Inactivator can vary with different dosages. For instance, ACE inhibitors have been observed to reduce vascular resistance and cardiac filling pressures, as well as increase cardiac output and exercise tolerance.
Metabolic Pathways
The Angiotensin I-Converting Enzyme Inactivator is involved in the renin-angiotensin system, a crucial metabolic pathway for blood pressure regulation. It interacts with the ACE, preventing the conversion of angiotensin I to angiotensin II.
Transport and Distribution
The Angiotensin I-Converting Enzyme Inactivator can be transported by peptide transporter PepT1 and passive-mediated mode. This allows it to be distributed within cells and tissues, where it can exert its effects.
Subcellular Localization
The Angiotensin I-Converting Enzyme Inactivator is localized in various subcellular compartments. For instance, ACE, the target of the inactivator, has been found in blood vessels and in extravascular locations in the absorptive epithelial cells of intestinal mucosa and renal proximal tubules. The ACE is prominent in microvilli and brush borders, and also present on the basolateral part of the plasmalemmal membrane.
Biological Activity
Angiotensin I-Converting Enzyme (ACE) inhibitors are a class of medications widely utilized for the management of hypertension and heart failure. They function primarily by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This article delves into the biological activity of ACE inactivators, highlighting their mechanisms, efficacy, and implications in clinical settings.
ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, these compounds reduce the production of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, ACE inhibitors prevent the breakdown of bradykinin, a peptide that promotes vasodilation, further enhancing their antihypertensive effects.
Efficacy and IC50 Values
The efficacy of various ACE inhibitors can be quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of enzyme activity. Research has demonstrated varying IC50 values for different peptides and compounds:
| Compound/Peptide | IC50 Value (μM) |
|---|---|
| LLY (Tripeptide) | 44.16 ± 2.45 |
| QEPVLGPVR (Nonapeptide) | 18.72 ± 0.78 |
| GVP-10 (Peptide from mussel) | 0.007 |
| GVP-7 | 0.024 |
| GVP-4 | 0.067 |
| GVP-2 | 0.162 |
These values indicate that smaller peptides often exhibit more potent ACE inhibitory activity compared to larger ones .
Case Studies and Research Findings
- Flavonoids as ACE Inhibitors : A study investigated the ACE inhibitory activity of various flavonoids, revealing that luteolin exhibited the highest activity with an IC50 value significantly lower than other tested compounds . This highlights the potential for natural products in developing new antihypertensive therapies.
- Peptide Hydrolysates : Research on peptide hydrolysates from marine sources demonstrated that certain peptides possess strong ACE inhibitory properties, with GVP-10 showing an IC50 value as low as 0.007 μM, indicating its potential for therapeutic use .
- Genetic Factors Influencing Efficacy : A population-based study explored genetic variations affecting response to ACE inhibitors among hypertensive patients. The findings suggest that specific single nucleotide polymorphisms (SNPs) can influence drug efficacy and patient outcomes .
Structural Insights
Molecular docking studies have provided insights into how ACE inhibitors interact with the enzyme at a molecular level. For instance, LLY was shown to form multiple hydrogen bonds with ACE, indicating a non-competitive inhibition mechanism . Understanding these interactions is crucial for designing more effective ACE inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
ACE inactivators exhibit structural and functional diversity. Below is a detailed comparison based on origin, potency, mechanism, and clinical relevance:
Marine-Derived ACE Inactivators
- Fucus spiralis Protein Hydrolysates: Exhibited ACE inhibitory activity (IC₅₀: 0.42 mg/mL) due to high phenolic content and hydrophobic amino acids (e.g., leucine, valine) .
- Fermented Anchovy Peptides: Four novel peptides (e.g., Gly-Val-Trp) showed ACE inhibition (IC₅₀: 12.5 µM) with salt concentration (25%) enhancing activity during fermentation .
- Ecklonia cava Phlorotannins: Phlorotannins demonstrated non-competitive inhibition (IC₅₀: 12.3 µM) by binding to ACE’s catalytic site .
Plant- and Microbial-Derived ACE Inactivators
- Wakame (Undaria pinnatifida) Peptides : IC₅₀ of 4.2 µM in vitro and reduced systolic blood pressure by 30 mmHg in hypertensive rats .
- Yeast Hexapeptide (TPTQQS): Non-competitive inhibition (IC₅₀: 15.3 µM) via hydrogen bonding and hydrophobic interactions with ACE’s active site .
Comparative Analysis (Table 1)
Research Findings and Mechanistic Insights
- Domain-Specific Inhibition: Synthetic inhibitors (e.g., lisinopril) target ACE’s C-domain, while marine peptides often bind both N- and C-domains .
- Genetic Polymorphism Impact : The ACE insertion/deletion (I/D) polymorphism affects plasma ACE levels, influencing drug efficacy. The D allele correlates with higher ACE activity and reduced inhibitor response .
- In Vivo Efficacy : Bovine casein-derived ACE inhibitory peptides reduced systolic blood pressure in spontaneously hypertensive rats (SHR) by 25–30 mmHg and improved renal biomarkers .
Q & A
Q. What barriers exist in translating ACE-inhibitory peptides from preclinical models to clinical trials?
- Methodological Answer : Peptides face bioavailability challenges due to gastrointestinal degradation. Use nanoencapsulation (e.g., chitosan nanoparticles) or fusion with carrier proteins (e.g., albumin) to enhance stability. Conduct phase I trials with pharmacokinetic profiling of ACE activity in plasma and urine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
